

# Isocolumbin CAS number and molecular weight

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## Compound of Interest

Compound Name: *Isocolumbin*

Cat. No.: *B15589731*

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## An In-Depth Technical Guide to Isocolumbin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of **Isocolumbin**, a furanoid diterpenoid of interest for its potential therapeutic applications. This document summarizes key data, outlines experimental methodologies, and illustrates relevant biological pathways to support further research and development.

## Core Compound Data: Isocolumbin

**Isocolumbin** is a natural compound isolated from plant species such as *Jateorhiza palmata* (Colombo root).[1] Its fundamental chemical and physical properties are summarized below.

Property	Value	Source
CAS Number	471-54-5	[2][3][4]
Molecular Formula	C <sub>20</sub> H <sub>22</sub> O <sub>6</sub>	[1]
Molecular Weight	358.39 g/mol	[1][3][4]
Alternate Names	异古伦宾	[2]

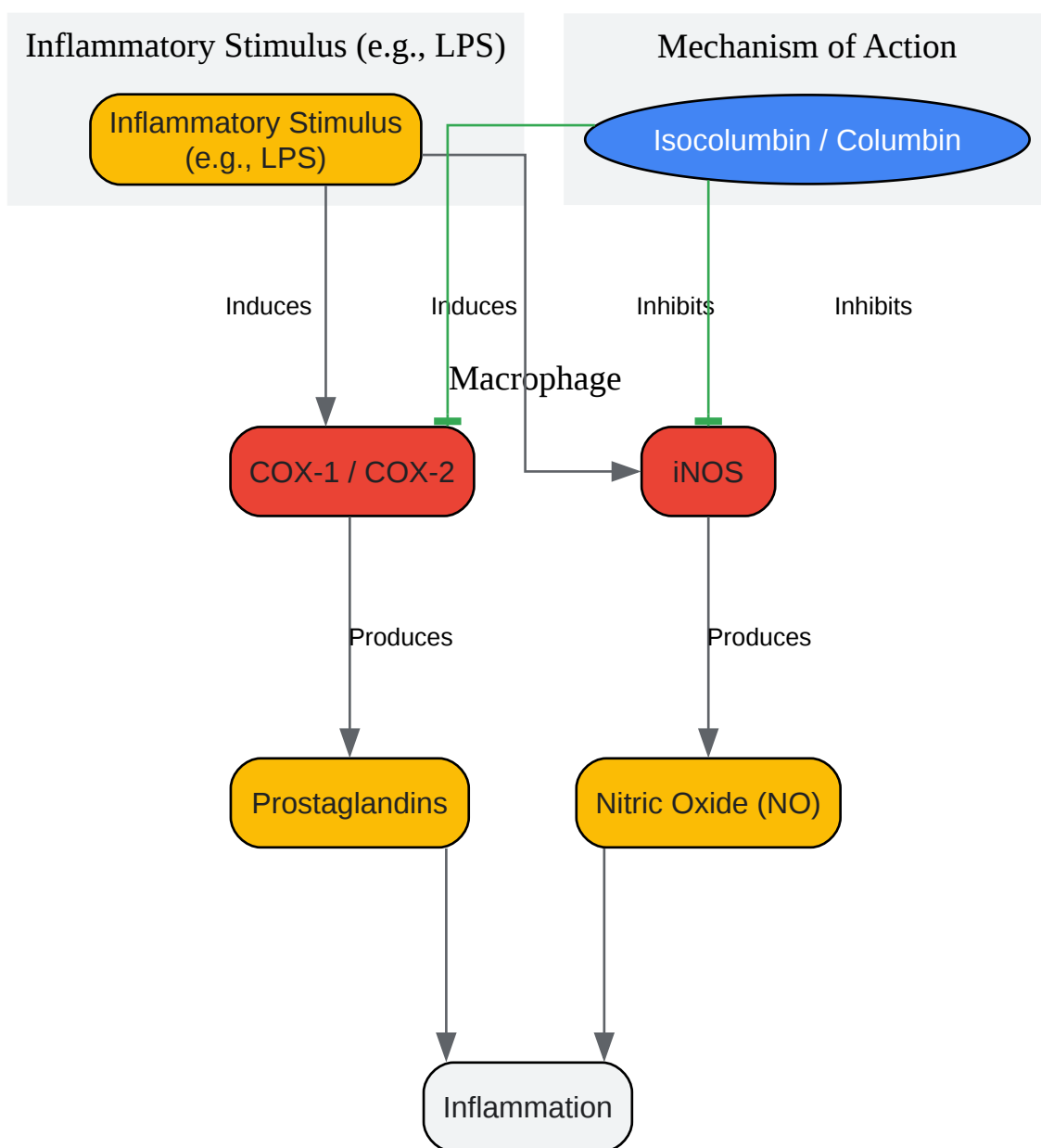
## Biological Activities and Mechanisms of Action

**Isocolumbin** has been reported to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. While detailed mechanistic studies on **Isocolumbin** are limited, research on the closely related compound, columbin, provides insights into its potential mechanisms of action, particularly concerning its anti-inflammatory properties.

## Anti-inflammatory Activity

Studies on columbin, a structural analog of **Isocolumbin**, have demonstrated its anti-inflammatory potential. The primary mechanism appears to be the inhibition of key inflammatory mediators. Specifically, columbin has been shown to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase enzymes (COX-1 and COX-2).

It is noteworthy that investigations into the role of the nuclear factor kappa B (NF- $\kappa$ B) signaling pathway have indicated that columbin does not suppress the translocation of NF- $\kappa$ B to the nucleus in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that its anti-inflammatory effects are mediated through pathways independent of NF- $\kappa$ B activation.



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**Caption:** Proposed anti-inflammatory mechanism of **Isocolumbin/Columbin**.

## Antimicrobial Activity

**Isocolumbin** has been noted for its antimicrobial properties. The evaluation of these activities typically involves determining the minimum inhibitory concentration (MIC) against various microbial strains. Standard protocols such as broth microdilution and agar disk diffusion are employed for this purpose.

## Experimental Protocols

The following are generalized protocols for assessing the biological activities of **Isocolumbin**. These should be adapted and optimized for specific experimental conditions.

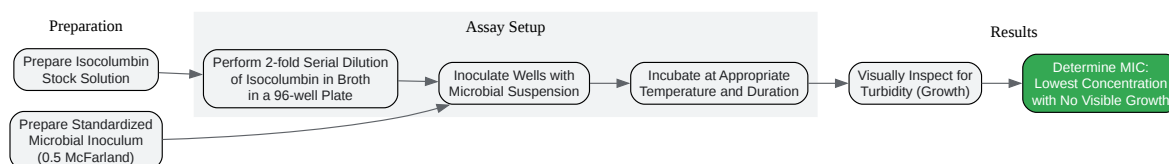
### In Vitro Anti-inflammatory Activity: Nitric Oxide Production Assay

This protocol outlines the determination of **Isocolumbin**'s effect on nitric oxide production in RAW 264.7 macrophage cells.

- **Cell Culture:** Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **Cell Seeding:** Seed the cells in a 96-well plate at a density of  $1 \times 10^5$  cells/well and allow them to adhere overnight.
- **Treatment:** Pre-treat the cells with various concentrations of **Isocolumbin** (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.
- **Stimulation:** Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to the wells (except for the negative control) and incubate for 24 hours.
- **Nitric Oxide Measurement:** Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent system.
  - Mix equal volumes of culture supernatant with Griess reagent.
  - Incubate at room temperature for 10-15 minutes.
  - Measure the absorbance at 540 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.

# Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of **Isocolumbin**.



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**Caption:** Workflow for Broth Microdilution Assay.

- Preparation of **Isocolumbin** Stock: Prepare a stock solution of **Isocolumbin** in a suitable solvent (e.g., DMSO).
- Preparation of Inoculum: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to the desired final concentration.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the **Isocolumbin** stock solution with the broth medium to achieve a range of concentrations. Include a growth control (broth and inoculum, no **Isocolumbin**) and a sterility control (broth only).
- Inoculation: Add the diluted microbial inoculum to each well (except the sterility control).
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

- MIC Determination: The MIC is determined as the lowest concentration of **Isocolumbin** at which there is no visible growth (turbidity).

## Conclusion

**Isocolumbin** is a promising natural compound with documented anti-inflammatory and antimicrobial activities. While further research is required to fully elucidate its mechanisms of action and therapeutic potential, this guide provides a foundational understanding for scientists and researchers. The provided protocols offer a starting point for the systematic evaluation of **Isocolumbin**'s biological effects, and the illustrated pathways highlight potential areas for mechanistic investigation.

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## References

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